Mass Spectrometry Differentiation from Sardaine Z1
In the definitive primary structure determination, sardaine Z2 and Z1 were resolved as two components differing exclusively by a serine-to-alanine substitution at position 7 of the 34-residue sequence. Ion spray mass spectrometry (IS-MS) yielded molecular masses of 4,596.09 Da for sardaine Z2 (Ala7) and 4,612.49 Da for sardaine Z1 (Ser7), a difference of 16.4 Da [1]. The sardaine preparation, obtained by sulfuric acid extraction of Sarda orientalis sperm followed by ion-exchange chromatography, gave a single band on polyacrylamide gel electrophoresis, confirming that Z1 and Z2 co-migrate as a homogeneous fraction under those conditions [1]. The molecular formula of sardaine Z2 is C185H348N100O39 (MW 4,597.2 Da as synthetic TFA salt) versus C185H348N100O40 (MW 4,613.39 Da) for sardaine Z1, consistent with the loss of one oxygen atom upon Ser→Ala substitution [1].
| Evidence Dimension | Intact protein molecular mass |
|---|---|
| Target Compound Data | Sardaine Z2: 4,596.09 Da (IS-MS); molecular formula C185H348N100O39 |
| Comparator Or Baseline | Sardaine Z1: 4,612.49 Da (IS-MS); molecular formula C185H348N100O40 |
| Quantified Difference | Δ16.4 Da; molecular formula differs by one oxygen atom (O39 vs O40); single-residue substitution (Ala for Ser at position 7) |
| Conditions | Ion spray mass spectrometry; proteins co-isolated from Sarda orientalis sperm by H₂SO₄ extraction and ion-exchange chromatography; purity confirmed by single band on PAGE [1] |
Why This Matters
The 16.4 Da mass shift provides a definitive analytical fingerprint for identity verification and lot-release testing, ensuring sardaine Z2 is not confused with co-occurring sardaine Z1 during procurement and experimental use.
- [1] Okamoto Y, Kuno K, Motohiro T, Nishi N, Muta E, Ota S. Primary structures of sardaines Z1 and Z2, protamines isolated from striped bonito (Sarda orientalis). J Biochem. 1992;111(2):157-161. doi:10.1093/oxfordjournals.jbchem.a123730 View Source
